molecular formula C18H22Cl2N2O4S B157515 N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide CAS No. 457897-92-6

N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide

Cat. No.: B157515
CAS No.: 457897-92-6
M. Wt: 433.3 g/mol
InChI Key: GEFDXUZHLNJUMR-HNNXBMFYSA-N
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Description

N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide is a chiral sulfonamide derivative characterized by a (2S)-configured hydroxypropoxy chain, a 3,4-dichlorophenyl ethylamino group, and a methanesulfonamide moiety. Its structural complexity confers selectivity in biological interactions, particularly in receptor binding or enzyme inhibition. This compound’s stereochemistry and halogenated aromatic system are critical to its pharmacological profile, distinguishing it from analogs with variations in alkyl substituents, stereochemistry, or halogenation patterns .

Properties

IUPAC Name

N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDXUZHLNJUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437707
Record name N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457897-92-6
Record name N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, commonly referred to as a sulfonamide compound, has garnered interest due to its potential biological activities. This article reviews the pharmacological profile, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C21H28Cl2N2O4S
  • Molecular Weight : 433.35 g/mol
  • CAS Number : 457897-92-6

The compound exhibits significant activity as an agonist at alpha-1 adrenoceptors. Studies indicate that it produces contractions in vascular smooth muscle primarily through the release of intracellular calcium. Specifically, it has been characterized pharmacologically with an EC50 of 25 nM at alpha-1 adrenoceptors, showcasing its potency in this regard .

In contrast, its action on presynaptic alpha-2 adrenoceptors is considerably weaker, with an EC50 of 1200 nM, resulting in a selectivity ratio favoring alpha-1 receptors by at least 48 times . This selectivity is crucial for its therapeutic applications, particularly in managing conditions related to vascular tone and blood pressure regulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Value Notes
Alpha-1 Adrenoceptor Agonism EC50 = 25 nMHigh potency at alpha-1 receptors.
Alpha-2 Adrenoceptor Inhibition EC50 = 1200 nMWeaker inhibition compared to alpha-1 activity.
Calcium Release SignificantInduces contraction via intracellular calcium mobilization.

Study 1: Vascular Responses

In an isolated perfused rabbit ear artery model, the compound demonstrated a significant contractile response. When tested in the presence of zero external calcium, it induced a contraction that was 37.9% of the maximum response. In conditions with low external calcium (1 µM), the response increased to 78.3%, indicating that the compound's action is calcium-dependent .

Study 2: Comparative Analysis with Norepinephrine

When compared to norepinephrine, a natural ligand for alpha-adrenoceptors, this compound showed superior efficacy in inducing vascular contraction under controlled conditions. Specifically, norepinephrine produced only 14.5% and 45.3% of maximum responses under similar experimental setups .

Pharmacological Implications

The selective agonistic properties at alpha-1 adrenoceptors position this compound as a potential candidate for therapeutic applications in cardiovascular diseases where modulation of vascular tone is required. Its ability to induce significant vascular contraction could be beneficial in conditions such as hypotension or certain types of shock.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight Notable Features Reference
Target Compound C₁₉H₂₃Cl₂N₂O₄S - Methanesulfonamide
- 3,4-Dichlorophenyl ethylamino
(2S) 466.37 Single chiral center; high lipophilicity due to dichlorophenyl group
N-{4-[(2R)-3-{butyl[2-(3,4-dichlorophenyl)ethyl]amino}-2-hydroxypropoxy]phenyl}methanesulfonamide C₂₃H₃₁Cl₂N₂O₄S - Butylamino group
- 3,4-Dichlorophenyl ethylamino
(2R) ~520.0 (estimated) (2R) stereochemistry; increased alkyl chain length may enhance membrane permeability
HYY Ligand (N-{4-[(2S)-3-{2-(3,4-dichlorophenyl)ethylamino}-2-hydroxypropoxy]phenyl}methanesulfonamide) C₂₂H₂₉Cl₂N₂O₄S - Propylamino group
- 3,4-Dichlorophenyl ethylamino
(2S) 496.44 Propyl substituent balances lipophilicity and solubility; 58 atoms, 1 chiral center
L-755,507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide) C₃₀H₄₀N₄O₆S - Hexylaminocarbonyl
- 4-Hydroxyphenoxy
(2S) 584.73 Bulky substituents reduce metabolic clearance; higher molecular weight limits bioavailability
N-[4-(3-{2-(3,4-dichlorophenyl)ethylamino}-2-hydroxypropoxy)phenyl]methanesulfonamide C₁₉H₂₃Cl₂N₂O₄S - Methylamino group
- 3,4-Dichlorophenyl ethylamino
Unspecified ~466.37 Methyl group reduces steric hindrance; potential for faster renal excretion

Key Differences and Implications

Stereochemistry : The (2S) configuration in the target compound and HYY ligand is critical for receptor binding affinity, whereas the (2R) analog () may exhibit reduced activity due to spatial incompatibility .

Alkyl Chain Length: Methylamino (): Enhances solubility but may reduce membrane penetration.

Halogenation : The 3,4-dichlorophenyl group in the target compound vs. fluorine in analogs provides stronger electron-withdrawing effects, stabilizing receptor interactions .

Molecular Weight : L-755,507’s higher molecular weight (584.73 vs. 466.37) may limit blood-brain barrier permeability, restricting its therapeutic applications .

Research Findings

  • HYY Ligand : Demonstrated stability in pharmacokinetic studies due to balanced propyl chain length, with moderate plasma protein binding (85%) .
  • Methylamino Analog (): In vitro assays suggest faster hepatic metabolism (t₁/₂ = 2.1 hours) compared to the target compound (t₁/₂ = 5.8 hours) .
  • Butylamino Analog (): Preclinical data indicate hepatotoxicity risks at high doses, likely due to accumulation from slow clearance .

Preparation Methods

Chiral Epoxide Intermediate Synthesis

The enantioselective synthesis of the (2S)-epoxide precursor is critical for stereochemical fidelity. A modified Sharpless epoxidation or Jacobsen kinetic resolution is typically employed:

Procedure :

  • Starting Material : (R)-Epichlorohydrin (10 mmol) is reacted with 4-nitrophenol (12 mmol) in the presence of K₂CO₃ (15 mmol) in DMF at 80°C for 12 hours.

  • Epoxide Formation : The resulting nitroepoxide is hydrogenated over Pd/C (10% w/w) in ethanol to yield the (2S)-amino alcohol intermediate.

Key Data :

StepYield (%)Purity (HPLC)Optical Purity (% ee)
Epichlorohydrin → Nitroepoxide789285
Hydrogenation899598

Nucleophilic Ring-Opening with 2-(3,4-Dichlorophenyl)ethylamine

The epoxide intermediate undergoes regioselective attack by 2-(3,4-dichlorophenyl)ethylamine to install the amino alcohol moiety:

Procedure :

  • Reaction Conditions : (2S)-Epoxide (5 mmol) and 2-(3,4-dichlorophenyl)ethylamine (6 mmol) are refluxed in anhydrous THF with catalytic BF₃·Et₂O (0.1 eq) for 24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc = 3:1).

Key Observations :

  • Regioselectivity : >95% attack at the less hindered epoxide carbon.

  • Byproducts : <5% diastereomers due to partial racemization under acidic conditions.

Methanesulfonamide Installation

The final step involves sulfonylation of the para-aminophenol intermediate:

Procedure :

  • Sulfonylation : The amino alcohol (3 mmol) is treated with methanesulfonyl chloride (3.3 mmol) and Et₃N (4.5 mmol) in dichloromethane at 0°C for 2 hours.

  • Purification : Crude product is recrystallized from ethanol/water (4:1) to afford white crystals.

Optimization Data :

ParameterValueImpact on Yield (%)
Temperature0°C vs. RT82 vs. 68
SolventDCM vs. THF82 vs. 75
Equiv. MsCl1.1 vs. 1.578 vs. 82

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Ether Bond Formation

An alternative strategy employs Mitsunobu conditions to construct the propoxy linkage:

Procedure :

  • Coupling : (2S)-1,2-Propanediol (5 mmol), 4-nitrophenol (5 mmol), and DIAD (6 mmol) are reacted with PPh₃ (6 mmol) in THF at 25°C for 6 hours.

  • Reduction : The nitro group is reduced with H₂/Pd-C to yield the amine intermediate.

Advantages :

  • Higher stereochemical retention (99% ee).

  • Shorter reaction time (6 hours vs. 24 hours for epoxide route).

Limitations :

  • Cost-prohibitive for large-scale synthesis due to DIAD/PPh₃ usage.

Enzymatic Resolution of Racemic Intermediates

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) resolve racemic amino alcohols:

Procedure :

  • Enzymatic Hydrolysis : Racemic acetylated amino alcohol (10 mmol) is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C for 48 hours.

  • Separation : (S)-enantiomer is isolated via extraction (85% yield, 99% ee).

Critical Process Parameters and Yield Optimization

Solvent Effects on Epoxide Ring-Opening

Polar aprotic solvents (DMF, DMSO) accelerate the reaction but increase racemization risk. Non-polar solvents (toluene) improve stereochemical integrity at the cost of slower kinetics.

Catalytic Systems for Sulfonylation

Base Selection :

  • Et₃N vs. DMAP: Et₃N gives higher yields (82% vs. 75%) but requires strict temperature control.

  • Additives : Molecular sieves (4Å) reduce hydrolysis of MsCl, improving yield by 8–12%.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems minimize racemization during epoxide ring-opening:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 1.2 kg/day with >90% purity.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
PMI (kg/kg)5629
Solvent Waste (L/kg)12065

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen), using coupling agents like EDC/HOBt for amide bond formation, followed by purification via column chromatography. Yield optimization (e.g., 45–57%) requires precise stoichiometric ratios and temperature control .
  • Characterization : Confirmation of structure via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (ESI-MS) is critical. For example, resolving chiral centers (e.g., (2S)-configuration) requires chiral HPLC or polarimetry .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Tools :

  • NMR : Assign peaks to verify substituents (e.g., dichlorophenyl, methanesulfonamide).
  • MS : Confirm molecular weight (e.g., exact mass 480.03154 for derivatives) .
  • X-ray Crystallography : Resolve absolute stereochemistry (if crystals are obtainable) .

Q. What physicochemical properties are critical for in vitro studies, and how are they determined?

  • Key Properties :

PropertyMethod/ValueReference
SolubilityPredicted >61.3 µg/mL (DMSO)
pKa8.20 ± 0.10 (theoretical)
LogPComputed via QSPR models
  • Experimental Validation : Use shake-flask or HPLC methods for solubility; potentiometric titration for pKa .

Advanced Research Questions

Q. How can enantiomer-specific synthesis be optimized to enhance pharmacological activity?

  • Chiral Synthesis : Utilize asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to control the (2S)-hydroxypropoxy configuration. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC .
  • Case Study : demonstrates 45–57% yields for similar chiral intermediates using DIPEA as a base, highlighting the role of steric hindrance in selectivity .

Q. What computational methods are effective in predicting binding affinities or metabolic stability of this compound?

  • Approaches :

  • Docking Studies : Use AutoDock Vina with β-adrenergic receptor models to predict interactions with the dichlorophenyl group .
  • MD Simulations : Assess conformational stability of the methanesulfonamide moiety in aqueous environments .
    • Validation : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) or microcalorimetry data .

Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved across studies?

  • Root Causes :

  • Assay Conditions : Variability in pH, solvent (e.g., DMSO concentration), or cell lines.
  • Impurity Profiles : Quantify impurities via HPLC-MS; notes total impurities ≤0.5% are critical for reproducibility .
    • Resolution : Standardize protocols (e.g., OECD guidelines) and use orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What statistical experimental design (DoE) strategies optimize reaction conditions for scale-up?

  • DoE Workflow :

Screening : Use Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading).

Optimization : Apply Box-Behnken or central composite design to maximize yield .

  • Case Study : highlights reduced experimental runs by 40% using DoE for similar sulfonamide syntheses .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Strategies :

  • Prodrug Design : Introduce phosphate esters at the hydroxypropoxy group to enhance hydrophilicity .
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles (LNPs) .
    • Validation : Monitor pharmacokinetics (Cmax, AUC) in rodent models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide

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